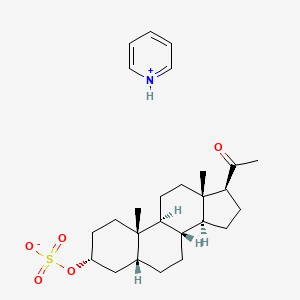

Pregnanolone Sulfate Pyridinium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pregnanolone Sulfate Pyridinium Salt typically involves the sulfation of pregnanolone followed by the formation of the pyridinium salt. The process begins with the hydroxylation of pregnanolone to introduce a sulfate group. This is achieved using sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The resulting pregnanolone sulfate is then reacted with pyridine to form the pyridinium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Pregnanolone Sulfate Pyridinium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pregnanolone sulfate derivatives.

Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.

Substitution: The pyridinium group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of pregnanolone sulfate, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

Mechanism of Action

Pregnanolone sulfate acts as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR), playing a crucial role in synaptic plasticity and neurotransmission. Research indicates that it enhances NMDAR function, which is essential for learning and memory processes. Studies have shown that this compound can promote desensitization of activated NMDARs, suggesting its potential therapeutic use in neurological disorders such as schizophrenia and depression .

Case Study: Schizophrenia Treatment

A study published in the Journal of Neuroscience investigated the effects of pregnanolone sulfate on cognitive functions in patients with schizophrenia. The findings revealed that administration of this compound improved cognitive performance and reduced symptoms associated with the disorder, highlighting its potential as a novel treatment option .

Biochemical Applications

Sulfation Processes

Pregnanolone sulfate pyridinium salt is utilized in biochemical research for sulfation reactions. It serves as a substrate for sulfotransferase enzymes, which are critical in drug metabolism and the detoxification of xenobiotics. A recent study demonstrated the efficient sulfation of pregnenolone using tributylsulfoammonium betaine, yielding high conversion rates without contamination from pyridinium ions .

Table 1: Sulfation Yield Comparison

| Substrate | Sulfation Method | Yield (%) |

|---|---|---|

| Pregnenolone | Tributylsulfoammonium betaine | 98 |

| β-Estradiol | Tributylsulfoammonium betaine | 90 |

| Cortisol | Sodium exchange method | 85 |

Synthetic Chemistry Applications

Synthesis of Pyridinium Salts

this compound is synthesized through various chemical methods, including the reaction of pregnenolone with sulfur trioxide-pyridine complex. This synthesis pathway is significant for producing biologically active compounds used in medicinal chemistry .

Case Study: Synthesis Optimization

Research focused on optimizing the synthesis of pregnanolone derivatives highlighted the importance of reaction conditions in achieving high yields. The study utilized different solvents and temperatures to maximize product formation, demonstrating the versatility of this compound in synthetic applications .

Wirkmechanismus

The mechanism of action of Pregnanolone Sulfate Pyridinium Salt involves its interaction with ion channels and receptors in the nervous system. It modulates the activity of ion channels such as TRPM3, which is part of the transient receptor potential (TRP) superfamily . This modulation affects cellular signaling pathways and can lead to various physiological effects, including neuroprotection and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pregnenolone Sulfate: A precursor to Pregnanolone Sulfate Pyridinium Salt, known for its role in steroid metabolism and ion channel modulation.

Allopregnanolone: Another neurosteroid with similar effects on ion channels but different structural properties.

Dehydroepiandrosterone Sulfate (DHEAS): A sulfated steroid with distinct biological activities and applications.

Uniqueness

This compound is unique due to its specific interaction with ion channels and its potential therapeutic applications in neurology. Its ability to modulate TRPM3 channels sets it apart from other similar compounds .

Biologische Aktivität

Pregnanolone Sulfate Pyridinium Salt is a neuroactive steroid that has garnered attention for its significant biological activities, particularly in the modulation of neurotransmitter systems. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

Target Receptors

this compound primarily acts on:

- N-Methyl-D-Aspartate receptors (NMDARs) : It serves as a positive allosteric modulator , enhancing the receptor's function and influencing synaptic plasticity and transmission .

- Transient Receptor Potential (TRP) channels : The compound also modulates these channels, contributing to its diverse biological effects.

Biochemical Pathways

The compound influences various ion channels and enzymes, leading to:

- Enhanced synaptic transmission.

- Modulation of cellular signaling pathways.

- Changes in gene expression and cellular metabolism through its interaction with NMDARs .

Cellular Effects

This compound exhibits profound effects on neuronal cells:

- Inhibition of NMDAR Activity : It preferentially inhibits tonically activated NMDARs more than phasically activated ones, which is crucial in preventing excitotoxicity associated with neurological disorders .

- Neuroprotective Effects : The compound has been shown to have neuroprotective properties in various studies, suggesting its potential in treating conditions like schizophrenia and other cognitive disorders .

Case Studies and Experimental Research

- Inhibition of NMDARs : A study demonstrated that Pregnanolone Sulfate effectively inhibits NMDAR currents induced by prolonged glutamate exposure, showcasing higher potency compared to other neurosteroids. This selectivity could lead to new therapeutic strategies for managing excitotoxicity in neurological diseases .

- Cognitive Enhancement : In preclinical models, Pregnanolone Sulfate improved cognitive functions impaired by NMDAR blockers. This suggests its potential as a treatment for cognitive deficits associated with psychiatric disorders .

- Antitumor Activity : Recent investigations into derivatives of Pregnanolone have shown promising antitumor effects against various cancer cell lines, indicating that modifications to the structure could enhance its biological activity .

Comparative Analysis

The following table summarizes the biological activities and unique features of this compound compared to related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Pyridinium salt derivative | Positive allosteric modulation of NMDARs | Enhances solubility and reactivity |

| Allopregnanolone | Parent steroid | Modulates GABA_A receptors | Lacks sulfate group |

| Pregnenolone | Precursor steroid | Neuroactive effects | Precursor to various steroid hormones |

| 5α-Dihydroprogesterone | Related steroid | Modulates GABA_A receptors | Different receptor selectivity |

Eigenschaften

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-GEVXNLERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.